Bakuchicine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bakuchicin has been approached through various methodologies, aiming to replicate its complex furanocoumarin structure efficiently. The initial isolation and identification of bakuchicin as a new simple furanocoumarin from Psoralea corylifolia L. laid the groundwork for further synthetic endeavors (Nozoe, Kondo, Kato, & Kubota, 1990). Subsequent studies focused on developing synthetic routes that could potentially enable the production of bakuchicin on a larger scale, facilitating its use in various research and therapeutic contexts.

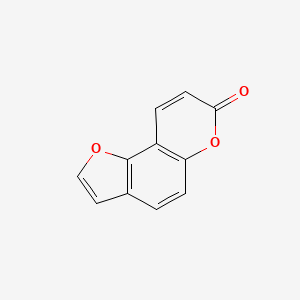

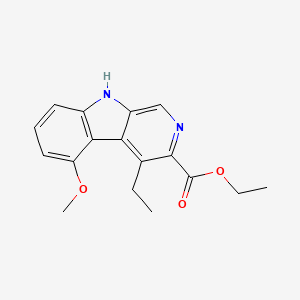

Molecular Structure Analysis

Bakuchicin's molecular structure is characterized by the presence of a furan ring fused with a coumarin system, which is essential for its biological activity. The structural elucidation of bakuchicin revealed a specific configuration of the furanocoumarin nucleus, which is critical in its interaction with biological targets (Nozoe, Kondo, Kato, & Kubota, 1990). This knowledge is pivotal for the development of synthetic analogs and understanding the structure-activity relationship inherent to bakuchicin.

Chemical Reactions and Properties

Bakuchicin exhibits selective inhibition on certain cytochrome P450 isoforms, indicating a specific interaction with the enzyme system in human liver microsomes. This specificity underscores its potential for modulating drug metabolism and elucidates the pathways through which bakuchicin may exert its pharmacological effects (Kim, Oh, Kim, Jeong, & Lee, 2016).

Physical Properties Analysis

While detailed studies specifically addressing the physical properties of bakuchicin, such as solubility, melting point, and stability, are limited, its solubility in various solvents and stability under different conditions are crucial for its formulation and application in biological studies. The pharmacokinetic parameters of bakuchicin in mice have been investigated, providing insight into its bioavailability and distribution, which are essential for understanding its therapeutic potential (Jo, Kim, Lee, Jeong, Lee, & Lee, 2017).

Chemical Properties Analysis

The chemical behavior of bakuchicin, including its reactivity and interactions with biological molecules, is pivotal in its biological effects. Its ability to induce vascular relaxation through endothelium-dependent NO-cGMP signaling highlights its chemical interaction with specific biological pathways, suggesting mechanisms through which it could exert therapeutic effects (Li, Lee, Kim, Jeong, Cui, Kim, Kang, & Lee, 2011).

Applications De Recherche Scientifique

Traitement de l'asthme allergique

La Bakuchicine a été étudiée pour son potentiel dans le traitement de l'asthme allergique. Elle semble réguler la polarisation des macrophages M2, qui joue un rôle important dans la réponse immunitaire associée à l'asthme. Dans une étude, la this compound a montré qu'elle atténuait les changements histologiques et l'infiltration des mastocytes dans un modèle d'asthme induit par l'ovalbumine. Elle a également réduit les niveaux de peroxydase éosinophile, de β-hexosaminidase et d'immunoglobulines, suggérant un potentiel thérapeutique pour l'asthme allergique .

Effets anti-inflammatoires

Les propriétés anti-inflammatoires de la this compound ont été mises en évidence dans diverses études. Il a été observé qu'elle supprimait la production d'oxyde nitrique et l'expression des cytokines pro-inflammatoires en inhibant les voies de signalisation dans les macrophages stimulés par le lipopolysaccharide (LPS). Cela indique que la this compound pourrait être bénéfique dans les conditions où l'inflammation est une préoccupation majeure .

Traitement du sepsis

La this compound s'est montrée prometteuse dans le traitement du sepsis. Chez les modèles animaux, elle a significativement inversé les niveaux élevés de marqueurs biochimiques et de cytokines pro-inflammatoires dans le plasma induit par le LPS. Cela suggère que la this compound pourrait avoir des effets positifs lorsqu'elle est administrée en cas de choc pathogénique, diminuant potentiellement les niveaux circulants de biomarqueurs associés au sepsis .

Gestion des maladies de la peau

L'application de la this compound dans la gestion des maladies de la peau telles que le psoriasis, l'eczéma et le vitiligo a été documentée. Ses propriétés antidiabétiques, anti-helminthes, anti-inflammatoires et antioxydantes en font un candidat pour le traitement de divers problèmes de peau. Les composés organiques obtenus à partir de la plante Bakuchi, qui comprend la this compound, sont utilisés comme remèdes pour ces affections .

Réponse inhibitrice des cytokines

Le rôle de la this compound dans l'inhibition des cytokines a été exploré, en particulier dans le contexte des maladies de la peau. Elle peut agir comme un médiateur inflammatoire dans des conditions telles que la dermatite atopique et le psoriasis, ce qui en fait une cible attrayante pour les interventions thérapeutiques visant à supprimer une activation inappropriée ou excessive .

Extraction et quantification dans les plantes médicinales

L'extraction et la quantification de la this compound à partir de Psoralea coryfolia Linn., une plante médicinale, ont été optimisées pour ses effets inhibiteurs des cytokines. Ce processus est crucial pour l'utilisation de la this compound dans les applications pharmaceutiques et pour garantir la cohérence et l'efficacité du composé dans l'usage médicinal .

Mécanisme D'action

Target of Action

Bakuchicin, a furanocoumarin, primarily targets immune cells, including macrophages . It is known to exhibit anti-inflammatory effects and regulate type 2 T helper (Th2) cells . These cells play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .

Mode of Action

Bakuchicin interacts with its targets, primarily macrophages, by inhibiting certain signaling pathways . This results in the suppression of nitric oxide production and the expression of pro-inflammatory cytokines . Additionally, Bakuchicin has been found to suppress IL-4-induced M2 macrophage polarization and the expression of M2 markers such as arginase-1 and Fizz-1 through inhibiting sirtuin 2 levels .

Biochemical Pathways

The biochemical pathways affected by Bakuchicin primarily involve the immune response. Bakuchicin suppresses the production of nitric oxide and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . It also reduces the level of Th2 cytokines and M2 macrophage marker expression and population in the bronchoalveolar fluid .

Result of Action

The action of Bakuchicin results in alleviated histological changes, reduced mast cell infiltration, and decreased levels of eosinophil peroxidase, β-hexosaminidase, and immunoglobulin levels . In addition, Bakuchicin alleviates Th2 responses and M2 macrophage populations in bronchoalveolar fluid . These effects suggest that Bakuchicin could be a potential drug candidate for the treatment of allergic asthma .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bakuchicin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several key enzymes and proteins involved in these processes. For instance, Bakuchicin has been shown to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a pro-inflammatory molecule . Additionally, Bakuchicin interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection . By inhibiting NF-κB, Bakuchicin reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Cellular Effects

Bakuchicin exerts various effects on different types of cells and cellular processes. In macrophages, Bakuchicin has been shown to suppress the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation . Furthermore, Bakuchicin affects gene expression by modulating the activity of transcription factors like NF-κB, leading to a decrease in the expression of genes associated with inflammation . In addition to its anti-inflammatory effects, Bakuchicin has been reported to exhibit antioxidant properties, protecting cells from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of Bakuchicin involves several key interactions at the molecular level. Bakuchicin binds to and inhibits the activity of nitric oxide synthase, reducing the production of nitric oxide . It also inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . Additionally, Bakuchicin modulates the MAPK signaling pathway, leading to a decrease in the phosphorylation of MAPK proteins and subsequent inhibition of inflammatory responses . These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of Bakuchicin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bakuchicin have been observed to change over time. Studies have shown that Bakuchicin remains stable under various conditions, maintaining its anti-inflammatory and antioxidant properties over extended periods . Prolonged exposure to Bakuchicin can lead to its gradual degradation, resulting in a decrease in its efficacy . Long-term studies have also indicated that Bakuchicin can have sustained effects on cellular function, including the continued suppression of pro-inflammatory cytokine production and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of Bakuchicin vary with different dosages in animal models. At lower doses, Bakuchicin has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, Bakuchicin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Bakuchicin plateau at a certain dosage, beyond which no further improvement is seen . These findings highlight the importance of optimizing the dosage of Bakuchicin to achieve its therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Bakuchicin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of Bakuchicin, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted via the bile and urine . Bakuchicin has also been shown to influence metabolic flux, altering the levels of certain metabolites involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, Bakuchicin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Bakuchicin has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of Bakuchicin are influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

Bakuchicin exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of Bakuchicin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Propriétés

IUPAC Name |

furo[2,3-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJHZNYHJMOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196046 | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4412-93-5 | |

| Record name | Bakuchicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

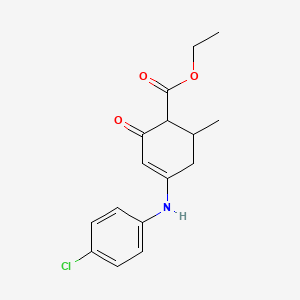

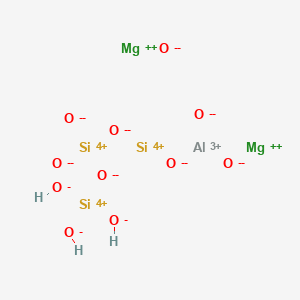

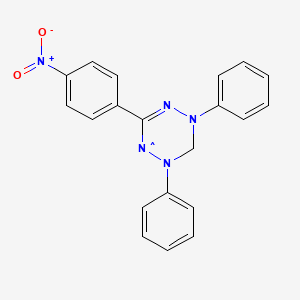

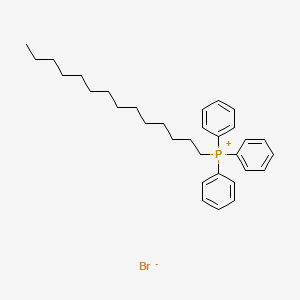

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bakuchicin induce vasodilation?

A1: Bakuchicin promotes vasodilation through an endothelium-dependent pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. [] This process appears to involve L-type calcium channels. [] Studies in rat aortic tissue demonstrate that bakuchicin's vasodilatory effect is abolished by endothelium removal and significantly inhibited by nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) inhibitors. []

Q2: What is the structure of Bakuchicin?

A2: Initially misidentified, the correct structure of bakuchicin was later established as 8-oxo-8H-furo[2,3-f][1]benzopyran. [, ] This simple furanocoumarin was first isolated from the hexane extract of Psoralea corylifolia seeds. []

Q3: Does Bakuchicin interact with specific enzymes?

A3: Yes, bakuchicin exhibits potent inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. [] This inhibition was demonstrated in both human liver microsomes and recombinant CYP enzymes. [] Additionally, bakuchicin has shown inhibitory effects on DNA polymerase and topoisomerase II. []

Q4: What are the potential applications of Bakuchicin based on its observed activities?

A4: Bakuchicin's demonstrated activities suggest potential applications in various areas:

- Cardiovascular Health: Its vasodilatory effects through the NO/cGMP pathway point to potential applications in addressing hypertension and other cardiovascular conditions. []

- Allergic Conditions: Studies indicate that bakuchicin can alleviate allergic airway inflammation, potentially by regulating macrophage polarization. [, , ] This suggests its possible use in managing asthma and other inflammatory allergic responses.

- Antifungal treatments: Bakuchicin shows promising antifungal activity, effectively inhibiting the growth of Valsa mali hyphae. [] This finding warrants further investigation into its potential as a natural antifungal agent.

Q5: Has the pharmacokinetic profile of Bakuchicin been studied?

A5: While limited information is available regarding the comprehensive pharmacokinetic profile of bakuchicin, a study has investigated its pharmacokinetic parameters in mice. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion properties.

Q6: What analytical techniques are used to characterize and quantify Bakuchicin?

A6: Various analytical techniques have been employed in bakuchicin research, including:

- High-Performance Liquid Chromatography (HPLC): Used for the isolation, purification, and quantitative analysis of bakuchicin from plant extracts. [, , ]

- Thin Layer Chromatography (TLC): Employed for the initial separation and identification of bakuchicin from other compounds in plant extracts. [, ]

- Spectroscopic methods (e.g., UV, NMR, Mass Spectrometry): Utilized for structural elucidation and confirmation of bakuchicin. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)benzamide](/img/structure/B1227666.png)

![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)

![Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1227669.png)

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)